Bis(2,2,2-trifluoroethyl) butanedioate
Description
Structure
2D Structure
Properties
CAS No. |
925-01-9 |
|---|---|
Molecular Formula |
C8H8F6O4 |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
bis(2,2,2-trifluoroethyl) butanedioate |
InChI |
InChI=1S/C8H8F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-4H2 |
InChI Key |
PSPQJCHEZUZWID-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis(2-n-butoxyethyl)phthalate (CAS 117-83-9)
Structural Differences :
- Acid Backbone : Bis(2,2,2-trifluoroethyl) butanedioate uses a four-carbon dicarboxylic acid (butanedioic acid), whereas Bis(2-n-butoxyethyl)phthalate employs a phthalic acid (aromatic dicarboxylic acid) backbone .
- Ester Groups : The former uses trifluoroethyl groups (electron-withdrawing), while the latter has n-butoxyethyl (–OCH₂CH₂CH₂CH₃) groups (electron-donating).
Physicochemical Properties :
Fluorinated Rhodamine Derivatives (e.g., N,N′-bis(2,2,2-trifluoroethyl)-substituted rhodamines)
Structural Similarities :
Functional Differences :
- Rhodamine derivatives are fluorescent dyes, while this compound is a non-chromophoric ester. However, the trifluoroethyl groups in both compounds likely confer similar resistance to environmental degradation.
Research Findings :
Potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0)
Key Contrasts :
Physicochemical Behavior :
Stability and Reactivity
- Hydrolysis Resistance: Trifluoroethyl esters are less prone to hydrolysis than non-fluorinated esters due to the electron-withdrawing effect of fluorine, which stabilizes the ester bond .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal decomposition thresholds. For example, fluorinated rhodamines remain stable under prolonged UV exposure .
Preparation Methods
Direct Esterification of Succinic Acid with 2,2,2-Trifluoroethanol
The most straightforward route involves the acid-catalyzed esterification of succinic acid with 2,2,2-trifluoroethanol. This method parallels the synthesis of bis(2,2,2-trifluoroethyl) ether, where trifluoroethanol reacts with halogenated intermediates under controlled conditions. For esterification, sulfuric acid or p-toluenesulfonic acid typically catalyze the reaction, with azeotropic removal of water to drive equilibrium toward product formation.
Key Variables:
- Molar Ratio: A 1:2.2 stoichiometry of succinic acid to trifluoroethanol ensures excess alcohol for complete diester formation.
- Temperature: Reactions proceed optimally at 110–120°C, balancing reaction rate and side-product minimization.
- Catalyst Loading: 1–3 wt% sulfuric acid relative to succinic acid maximizes conversion while avoiding decomposition.
Challenges:
- Trifluoroethanol’s high volatility (bp 73–75°C) necessitates reflux conditions with efficient condensers.
- Residual acidity post-reaction requires neutralization, complicating purification.
Transesterification of Dimethyl Succinate with 2,2,2-Trifluoroethanol
Transesterification avoids the corrosiveness of direct acid catalysis by employing dimethyl succinate and a base catalyst. This approach mirrors the synthesis of dimethyl succinylsuccinate, where sodium methoxide facilitates methanol elimination. For this compound, potassium carbonate or sodium methoxide catalyzes the displacement of methanol with trifluoroethanol.
Optimized Conditions:
- Catalyst: Sodium methoxide (0.5–1.5 mol%) in anhydrous methanol or toluene.
- Temperature: 80–90°C under nitrogen to prevent alcohol oxidation.
- Reaction Time: 6–8 hours for >95% conversion, monitored via gas chromatography.
Advantages:
- Mitigates water formation, simplifying purification.
- High-purity dimethyl succinate starting material improves final product quality.
Catalytic Systems and Reaction Engineering
Heterogeneous Acid Catalysts
Solid acids like Amberlyst-15 or zeolites offer recyclability and reduced corrosion. In pilot-scale trials, Amberlyst-15 achieved 88% diester yield at 100°C with continuous water removal, though prolonged use (>5 cycles) led to pore blockage and activity loss.
Homogeneous Base Catalysts
Sodium methoxide, as employed in dimethyl succinylsuccinate synthesis, provides rapid kinetics but necessitates careful pH control. Post-reaction neutralization with dilute sulfuric acid precipitates sodium sulfate, which is removed via filtration.
Comparative Performance:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| H2SO4 | 120 | 82 | 98.5 |
| NaOCH3 | 90 | 91 | 99.2 |
| Amberlyst-15 | 100 | 88 | 98.8 |
Solvent Selection and Reaction Media
Polar Aprotic Solvents
Dimethylformamide (DMF) enhances solubility of succinic acid but risks side reactions with trifluoroethanol at elevated temperatures. Trials with DMF at 110°C yielded 78% product but required extensive washing to remove residual solvent.
Hydrocarbon Media
Liquid paraffin, utilized in dimethyl succinylsuccinate synthesis, provides inert, high-boiling reaction media. At 140°C, paraffin-based systems achieved 85% diester yield with minimal side products, though product isolation demanded distillation.
Purification and Isolation Strategies
Distillation
Fractional distillation under reduced pressure (8–15 kPa) separates the diester from unreacted alcohol and oligomers. As demonstrated in bis(2,2,2-trifluoroethyl) ether production, a 15–21-tray column with a reflux ratio of 0.5–1.5 achieves >99% purity.
Crystallization
Cooling the reaction mixture to −20°C precipitates the diester, though this method is less effective for fluorinated esters due to their lower melting points.
Scalability and Industrial Feasibility
Continuous-Flow Reactors
Microreactor systems minimize thermal degradation and improve heat transfer. A pilot-scale setup with residence time of 30 minutes achieved 94% yield at 130°C, surpassing batch reactor performance.
Waste Management
Recovery of liquid paraffin (95–96% efficiency) and methanol (via distillation) aligns with green chemistry principles, as demonstrated in succinylsuccinate production.
Q & A
Q. Table 1: Key Analytical Techniques for Characterizing Degradation Products
| Technique | Application | Example Findings | Reference |
|---|---|---|---|
| XPS | Surface composition analysis | P–O–Mn bonds at 133.5 eV binding energy | |
| HPLC-MS | Tracking decomposition intermediates | m/z 430 for TTFPa | |
| DFT Calculations | Stability of degradation products | BTFPa (bis-derivative) ΔG = -2.1 eV |
Q. Table 2: Reaction Optimization Parameters for Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Catalyst Loading | 5 mol% HSO | >90% conversion |
| Solvent | Toluene (azeotropic) | Prevents hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
